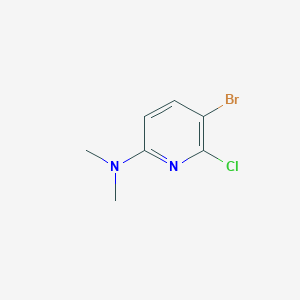

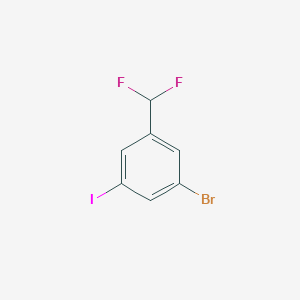

![molecular formula C20H17N5O4S B2961233 4-methyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-nitrobenzenesulfonamide CAS No. 923245-20-9](/img/structure/B2961233.png)

4-methyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-nitrobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-methyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-nitrobenzenesulfonamide” is a complex organic molecule. It contains several functional groups, including a methyl group, an imidazo[1,2-a]pyrimidin-2-yl group, a phenyl group, a nitro group, and a benzenesulfonamide group .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which is a core structure in the given compound, has been well studied in the past decade. The synthesis methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines have been studied extensively. These reactions are important due to the bioactive nature of these compounds .Physical And Chemical Properties Analysis

The molecular weight of the compound is 420.5 g/mol . Other specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique

Synthesis and Chemical Properties

Rhodium-Catalyzed Bis-cyanation : An efficient method for bis-cyanation of arylimidazo[1,2-α]pyridines via N-directed ortho double C-H activation has been developed. This showcases the compound's utility in synthesizing cyanated derivatives, highlighting its broad functional group tolerance and high yield potential in chemical syntheses (Xinju Zhu et al., 2017).

Synthesis of N-Methyl-3-nitro-aryl-benzo[4,5]imidazo[1,2-a]pyrimidin-2-amine : A simple, efficient, and eco-friendly method for synthesizing N-methyl-3-nitro-aryl-benzo[4,5]imidazo[1,2-a]pyrimidin-2-amine derivatives has been developed. This approach emphasizes the use of inexpensive catalysts, shorter reaction times, and a wide range of functional group tolerance, demonstrating the versatility of similar compounds in organic synthesis (A. M. Jadhav et al., 2018).

Biological Activities and Applications

Carbonic Anhydrase Inhibitors : Unprotected primary sulfonamide groups facilitate ring-forming cascades en route to creating polycyclic [1,4]oxazepine-based carbonic anhydrase inhibitors. This indicates the compound's potential as a scaffold for developing enzyme inhibitors with therapeutic relevance (A. Sapegin et al., 2018).

Antitumor Activity : Studies have synthesized and evaluated novel sulfonamide derivatives, starting from specific sulfonamide precursors, to investigate their in vitro anticancer activity. This research outlines the promising direction of using similar compounds in the development of anticancer agents, highlighting the importance of sulfonamide derivatives in medicinal chemistry (M. Ghorab et al., 2015).

Orientations Futures

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications. Future research may focus on developing new synthetic protocols for the construction of imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes .

Mécanisme D'action

Target of Action

Compounds with the imidazo[1,2-a]pyridine moiety, which is present in this compound, have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators . These targets play crucial roles in cell cycle regulation, neuronal signaling, and muscle contraction, respectively.

Mode of Action

Based on its structural similarity to other imidazo[1,2-a]pyridines, it may interact with its targets by binding to their active sites, thereby modulating their activity .

Biochemical Pathways

If it acts as a GABA A receptor modulator, it could influence neuronal signaling pathways .

Result of Action

Based on its potential targets, it could induce cell cycle arrest (if it inhibits cdks), modulate neuronal signaling (if it modulates gaba a receptors), or affect muscle contraction (if it blocks calcium channels) .

Propriétés

IUPAC Name |

4-methyl-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O4S/c1-13-3-8-17(11-19(13)25(26)27)30(28,29)23-16-6-4-15(5-7-16)18-12-24-10-9-14(2)21-20(24)22-18/h3-12,23H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFSNDNJBPRNLMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC(=NC4=N3)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]acetamide](/img/structure/B2961152.png)

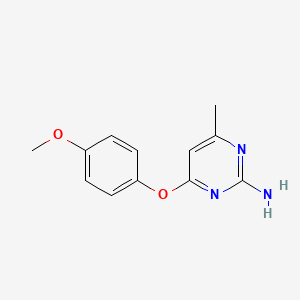

![1-(tert-butyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2961157.png)

![7-(2-chlorobenzyl)-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

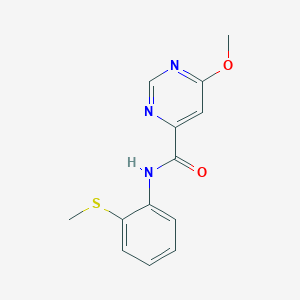

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2961163.png)

![Methyl 6-oxospiro[2.5]octane-5-carboxylate](/img/structure/B2961166.png)

![Methyl 5-picolinoyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2961168.png)

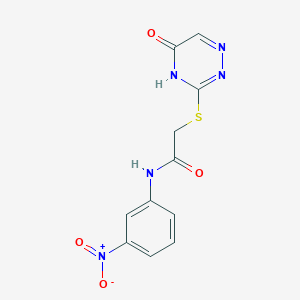

![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2961171.png)

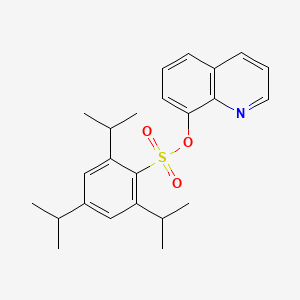

![N-(2-fluorophenyl)-1-methyl-5-[4-methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/structure/B2961173.png)